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Compound of Interest

Compound Name: Widdrol

Cat. No.: B1201782 Get Quote

For researchers, scientists, and professionals engaged in drug development and natural

product chemistry, precise identification of chemical compounds is paramount. Widdrol, a
naturally occurring sesquiterpenoid alcohol, has garnered interest for its potential biological

activities. This guide provides a comprehensive overview of its key chemical identifiers.

Core Chemical Data
Unambiguous identification of a chemical substance is crucial for scientific communication,

data retrieval, and regulatory compliance. This is achieved through a variety of standardized

identifiers, each serving a specific purpose.
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Identifier Value Description

CAS Number 6892-80-4[1][2][3][4]

The Chemical Abstracts

Service (CAS) Registry

Number is a unique numerical

identifier assigned to every

chemical substance. It

provides an unambiguous way

to identify a compound, as a

single substance can have

many different systematic,

generic, or trivial names.

IUPAC Name

(7S,9aS)-4,4,7,9a-tetramethyl-

1,2,3,6,8,9-

hexahydrobenzo[5]annulen-7-

ol[2]

The International Union of

Pure and Applied Chemistry

(IUPAC) name is a systematic

name that precisely describes

the chemical structure of a

compound according to

established nomenclature

rules.

Molecular Formula C15H26O[1][2][4]

The molecular formula

indicates the number of atoms

of each element in a molecule

of the compound.

Molecular Weight 222.37 g/mol [2][4]

The molecular weight is the

mass of one mole of the

substance, calculated from the

atomic weights of the

constituent elements.

PubChem CID 94334[1][2] The PubChem Compound

Identification (CID) is a unique

integer used as the primary

identifier for a chemical

compound in the PubChem

database, a public repository

of information on chemical
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substances and their biological

activities.

SMILES String
C[C@@]12CCCC(C1=CC--

INVALID-LINK--(C)O)(C)C[2]

The Simplified Molecular-Input

Line-Entry System (SMILES) is

a line notation that describes

the structure of chemical

species using short ASCII

strings. It is widely used in

cheminformatics.

InChIKey
BXGVVQADPFXGHD-

LSDHHAIUSA-N[1][2]

The International Chemical

Identifier Key (InChIKey) is a

hashed version of the full

InChI, providing a compact

and searchable chemical

identifier.

Experimental Protocols
The determination of chemical identifiers for a compound like Widdrol involves a combination

of experimental techniques and database registration.

For the determination of structure and, consequently, the IUPAC name and SMILES string, the

following spectroscopic methods are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC,

HMBC) NMR experiments are fundamental for elucidating the carbon-hydrogen framework

and the connectivity of atoms within the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine

the exact mass of the molecule, which in turn confirms the molecular formula.[6]

Fragmentation patterns observed in MS/MS experiments can provide further structural

information.

X-ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray

crystallography provides the most definitive three-dimensional structural information,

including stereochemistry.
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Registration and Assignment of Identifiers:

CAS Number: Once a new chemical substance is reported in the scientific literature, it is

registered by the Chemical Abstracts Service, which assigns a unique CAS number.

PubChem CID: When a compound's structure and data are submitted to the PubChem

database, a unique CID is assigned.

Logical Relationships in Chemical Identification
The process of identifying a chemical compound and assigning its various identifiers follows a

logical progression. The experimental determination of the chemical structure is the

foundational step from which other identifiers are derived.
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Caption: Workflow for the determination of chemical identifiers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b1201782?utm_src=pdf-body-img
https://www.benchchem.com/product/b1201782?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Page loading... [wap.guidechem.com]

2. Widdrol | C15H26O | CID 94334 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. SID 135051284 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. 6892-80-4 CAS Manufactory [m.chemicalbook.com]

5. widdrol, 6892-80-4 [thegoodscentscompany.com]

6. widdrol(6892-80-4)质谱(MS) [m.chemicalbook.com]

To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Identifiers
of Widdrol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1201782#widdrol-cas-number-and-chemical-
identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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